Quadramet

Description

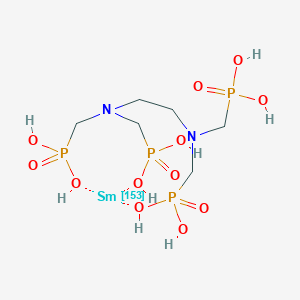

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H20N2O12P4Sm |

|---|---|

Molecular Weight |

589.05 g/mol |

IUPAC Name |

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid;samarium-153 |

InChI |

InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/i;1+3 |

InChI Key |

WNYXBFNBLZLWRA-GJNDDOAHSA-N |

Isomeric SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[153Sm] |

Canonical SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Sm] |

Synonyms |

153Sm-EDTMP Quadramet samarate(5-)-153Sm, (((1,2-ethanediylbis((nitrilo-kappa-N)bis(methylene)))tetrakis(phosphonato-kappa-O))(8-))-, pentahydrogen, (oc-6-21) samarium (153Sm) lexidronam samarium ethylenediaminetetramethylenephosphonate samarium Sm-153 lexidronam samarium-153 lexidronam samarium-153-EDTMP Sm-EDTMP |

Origin of Product |

United States |

Foundational & Exploratory

Quadramet® (Samarium-153 Lexidronam): A Technical Guide to its Mechanism of Action in Bone Metastases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quadramet® (samarium-153 lexidronam), a radiopharmaceutical agent, offers a targeted approach to the palliation of pain arising from osteoblastic bone metastases. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its chemical properties, bone-targeting specificity, and the radiobiological effects that underpin its therapeutic efficacy. The document summarizes key quantitative data, outlines representative experimental protocols, and visualizes the critical pathways and workflows involved in its mechanism and application.

Introduction: The Challenge of Bone Metastases

Bone metastases are a frequent and debilitating complication of many cancers, including prostate, breast, and lung cancer. The colonization of bone by tumor cells disrupts the normal bone remodeling process, leading to significant pain, pathological fractures, and a diminished quality of life for patients. Osteoblastic metastases, characterized by excessive bone formation, create a unique microenvironment that can be exploited for targeted therapeutic intervention.[1] this compound was specifically developed to target these areas of high bone turnover, delivering localized radiation to metastatic lesions.[2]

Core Mechanism of Action

The therapeutic effect of this compound is a result of the synergistic action of its two components: the bone-targeting agent ethylenediamine tetramethylene phosphonate (EDTMP) and the radioactive isotope Samarium-153 (¹⁵³Sm).

Bone Targeting: The Role of EDTMP

EDTMP is a tetraphosphonate chelating agent with a high affinity for the mineral component of bone, hydroxyapatite.[3] In areas of osteoblastic activity, there is a significant increase in bone turnover and mineral deposition.[1] When this compound is administered intravenously, the EDTMP component selectively binds to these sites of active bone formation, effectively concentrating the radioactive payload at the metastatic lesions.[3] Studies have shown that this compound accumulates in osteoblastic lesions at a ratio of approximately 5 to 1 compared to normal bone.[4]

Radiobiological Effects: The Impact of Samarium-153

Samarium-153 is a radionuclide that decays via the emission of both beta (β⁻) particles and gamma (γ) photons.[5]

-

Beta Emission and Cytotoxicity: The therapeutic effect of this compound is primarily mediated by the emission of medium-energy beta particles.[5] These electrons have a short path length in tissue, with a maximum range of 3.0 mm in soft tissue and 1.7 mm in bone.[6] This localized energy deposition delivers a cytotoxic dose of radiation directly to the tumor cells within the bone metastasis and the immediate tumor microenvironment, while minimizing damage to surrounding healthy tissues, including the bone marrow.[7] The beta radiation induces DNA damage, primarily through the generation of reactive oxygen species, leading to single and double-strand breaks.[1][8] This damage disrupts tumor cell metabolism and proliferation, ultimately triggering cell death.[1]

-

Gamma Emission and Imaging: Samarium-153 also emits a 103 keV gamma photon, which allows for scintigraphic imaging.[9] This enables visualization of the biodistribution of the radiopharmaceutical, confirming its localization to the skeletal metastases and allowing for dosimetric calculations.[2]

The following diagram illustrates the workflow of this compound from administration to its therapeutic effect.

Molecular Signaling of Cell Death

The beta radiation emitted by ¹⁵³Sm induces a cascade of intracellular events culminating in tumor cell death, primarily through apoptosis. The ionizing radiation leads to the formation of DNA double-strand breaks, which are sensed by the cell's DNA damage response (DDR) machinery.[8] This activates kinases such as ATM (ataxia-telangiectasia mutated), which in turn phosphorylate a variety of downstream targets, including the tumor suppressor protein p53.[10]

Activated p53 can induce cell cycle arrest to allow for DNA repair. However, in the presence of extensive, irreparable DNA damage, p53 translocates to the mitochondria and triggers the intrinsic apoptotic pathway.[10] This involves the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[10]

The following diagram depicts the simplified signaling pathway of radiation-induced apoptosis.

Quantitative Data

The following tables summarize key quantitative data related to the physical properties, pharmacokinetics, and dosimetry of this compound.

Table 1: Physical Properties of Samarium-153

| Parameter | Value | Reference |

| Half-life | 46.3 hours (1.93 days) | [5][6] |

| Beta (β⁻) Maximum Energy | 0.808 MeV | [5] |

| Beta (β⁻) Average Energy | 233 keV | [6] |

| Gamma (γ) Energy | 103 keV | [9] |

| Maximum Range in Soft Tissue | 3.0 mm | [6] |

| Maximum Range in Bone | 1.7 mm | [6] |

Table 2: Pharmacokinetics of this compound

| Parameter | Value | Reference |

| Blood Clearance (t½, initial phase) | 5.5 ± 1.1 minutes | [7] |

| Blood Clearance (t½, terminal phase) | 65.4 ± 9.6 minutes | [7] |

| Skeletal Uptake (% of injected dose) | 65.5 ± 15.5% | [11] |

| Urinary Excretion (first 6 hours) | 34.5 ± 15.5% | [6] |

| Lesion to Normal Bone Ratio | ~5 | [4] |

Table 3: Dosimetry of this compound (at 1.0 mCi/kg)

| Organ/Tissue | Absorbed Dose (rad/mCi) | Reference |

| Bone Surfaces | 25,000 | [12] |

| Red Marrow | Not explicitly stated in rad/mCi | |

| Bladder Wall | 3,600 | [12] |

| Kidneys | 330 | [12] |

| Liver | 160 | [12] |

Experimental Protocols

This section provides a representative, generalized protocol for a preclinical biodistribution study of ¹⁵³Sm-EDTMP in a rodent model, based on methodologies described in the literature.[13]

Representative Preclinical Biodistribution Study Protocol

Objective: To determine the biodistribution and pharmacokinetics of ¹⁵³Sm-EDTMP in a murine model of bone metastases.

Materials:

-

¹⁵³Sm-EDTMP (this compound®)

-

Tumor cells capable of forming osteoblastic bone metastases (e.g., PC-3 prostate cancer cells)

-

Immunocompromised mice (e.g., athymic nude mice)

-

Saline solution (0.9% NaCl)

-

Anesthetic agent (e.g., isoflurane)

-

Gamma counter

-

Animal balance

-

Syringes and needles

Experimental Workflow:

References

- 1. openmedscience.com [openmedscience.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. drugs.com [drugs.com]

- 4. Phase I study of samarium-153 lexidronam with docetaxel in castration-resistant metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Samarium (153Sm) lexidronam - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Mechanisms of Radiation-Induced Cancer Cell Death: A Primer [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Radiation-induced Cell Death and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. drugs.com [drugs.com]

- 13. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

Preclinical Studies of Quadramet® (Samarium-153 Lexidronam) in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quadramet® (Samarium-153 Lexidronam, or ¹⁵³Sm-EDTMP) is a radiopharmaceutical agent that has demonstrated significant potential in the management of bone-related oncological conditions. It consists of the beta- and gamma-emitting radioisotope Samarium-153 complexed with the tetraphosphonate chelator, ethylenediaminetetramethylenephosphonic acid (EDTMP). This composition allows for the targeted delivery of radiation to sites of active bone turnover, such as osteoblastic metastases. This guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and safety profile of this compound in various oncology models. The data presented herein is intended to serve as a technical resource for researchers and professionals involved in the development of novel cancer therapeutics.

Mechanism of Action

The therapeutic efficacy of this compound is predicated on its targeted delivery of cytotoxic radiation to bone lesions. The EDTMP component of the molecule has a high affinity for hydroxyapatite, the primary mineral component of bone.[1] In areas of high osteoblastic activity, characteristic of many bone metastases, there is an increased rate of bone formation and remodeling. This leads to the preferential accumulation of ¹⁵³Sm-EDTMP at these sites compared to normal bone.[2]

Samarium-153 is a radioisotope with a physical half-life of 46.3 hours (1.93 days).[3] It decays by emitting both medium-energy beta particles and a gamma photon. The beta particles have a maximum energy of 0.808 MeV and an average tissue penetration of 0.5 mm to 3.0 mm.[3] This localized emission of beta radiation results in the targeted killing of cells in the immediate vicinity of the bone lesion, including tumor cells and cells in the surrounding microenvironment. The gamma photon emission (103 keV) allows for scintigraphic imaging to monitor the biodistribution of the agent.[4]

Figure 1: Mechanism of Action of this compound®.

Preclinical Efficacy Studies

Canine Model of Spontaneous Osteosarcoma

Spontaneously occurring osteosarcoma in dogs provides a valuable translational model for the human disease.

-

Animal Model: Client-owned dogs with spontaneously occurring osteosarcoma, confirmed by clinical examination, radiography, bone scintigraphy, and histopathology of biopsy material.[5]

-

Inclusion Criteria: Dogs for which conventional treatment (amputation and chemotherapy) was declined by the owner.[6]

-

Treatment: A single intravenous injection of ¹⁵³Sm-EDTMP at a dose of 37 MBq/kg (1 mCi/kg).[6] In some studies, one to four injections were administered.[5]

-

Monitoring:

-

Efficacy: Assessment of pain relief and tumor response. Pain relief was determined by observing limb function and owner-reported outcomes.[5] Tumor progression was monitored by monthly or bi-monthly radiographs of the primary tumor site and thorax for metastasis.[6]

-

Toxicity: Weekly monitoring of complete blood counts (CBC) to assess for myelosuppression.[5]

-

| Parameter | Finding | Reference |

| Dose | 36-57 MBq/kg (i.v.) | [5] |

| Tumor Dose | Approx. 20 Gy (average, single injection) | [5] |

| Pain Relief | Observed in 9 out of 15 dogs | [5] |

| Tumor Growth Delay | Observed in some cases | [5] |

| Median Survival | 150 days | [5] |

| Mean Survival | 252 days | [5] |

| Toxicity | Moderate and transient decrease in platelet and WBC counts | [5] |

Murine Model of Multiple Myeloma

The 5TGM1 murine myeloma model is a syngeneic, orthotopic model that closely mimics human multiple myeloma, including the development of osteolytic bone disease.

-

Cell Line: 5TGM1 murine myeloma cells.[7]

-

Animal Model: Syngeneic C57BL/KaLwRij mice.[7]

-

Tumor Induction: Intravenous injection of 5TGM1 cells.[7]

-

Treatment Groups:

-

Saline (control)

-

Bortezomib (0.5 mg/kg, two doses)

-

This compound (22.5 MBq, single non-myeloablative dose)

-

Combination: Bortezomib (0.5 mg/kg, one day prior to and one day following this compound) + this compound (22.5 MBq)[7]

-

-

Endpoints:

-

Median survival

-

Clonogenicity of bone marrow-resident 5TGM1 cells

-

Serum myeloma-associated paraprotein levels

-

Bone mineral density[7]

-

| Treatment Group | Median Survival (days) | Reference |

| Saline | 21 | [7] |

| Bortezomib | 22 | [7] |

| This compound | 28 | [7] |

| Combination | 49 | [7] |

In Vitro Studies: Clonogenic Assays

In vitro studies have demonstrated the synergistic cytotoxic effects of this compound in combination with other agents.

-

Cell Lines: Panel of multiple myeloma cell lines.[7]

-

Assay: Clonogenic assays were performed to assess the synergistic killing of myeloma cells.[7] A general protocol for a clonogenic assay involves:

-

Plating a known number of cells in a semi-solid medium (e.g., methylcellulose).

-

Treating the cells with the test agent(s).

-

Incubating the plates for a period of time (e.g., 2-3 weeks) to allow for colony formation.

-

Fixing and staining the colonies.

-

Counting the number of colonies (typically defined as >50 cells).

-

-

Treatment: Co-treatment with this compound and bortezomib.[7]

The search results indicate synergistic killing was observed, but specific quantitative data from the in vitro clonogenic assays were not provided in the abstracts.

Preclinical Toxicology and Biodistribution

Toxicology in Canine Models

Preclinical toxicology studies in dogs have primarily identified myelosuppression as the dose-limiting toxicity.

-

Animal Model: Healthy dogs.

-

Dosing: Escalating single doses (0.5–2.0 mCi/kg) and multiple doses (1.0 mCi/kg) of ¹⁵³Sm-EDTMP.[8]

-

Monitoring: Regular monitoring of circulating white blood cells (WBCs) and platelets (PLTs).[8]

| Parameter | Finding | Reference |

| Toxicity | Dose-related decreases in WBCs and PLTs | [8] |

| Nadir | 2 to 4 weeks post-administration | [8] |

| Recovery | 5 to 6 weeks post-administration | [8] |

Biodistribution in Rat Models

Biodistribution studies in rats have characterized the pharmacokinetics and organ uptake of ¹⁵³Sm-EDTMP.

-

Animal Model: Wistar male rats.[9]

-

Administration: Injection of ¹⁵³Sm-EDTMP (25 µCi in 0.1 ml) via the orbital plexus.[9]

-

Tissue Collection: At specified time points (e.g., 2 hours post-injection), animals are euthanized, and various organs and tissues (brain, thyroid, lung, heart, stomach, colon, liver, kidney, and femurs) are collected.[9]

-

Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is determined using a gamma counter.[9]

The search results did not provide specific %ID/g values for each organ in a tabular format. However, it was noted that in a study investigating the effect of docetaxel on biodistribution, there was a significant reduction in the uptake of ¹⁵³Sm-EDTMP in the femurs, kidneys, liver, and lungs of docetaxel-treated rats compared to controls.[9]

Visualizations

Figure 2: Experimental Workflow for a Preclinical Efficacy Study.

Figure 3: Logical Relationship of Biodistribution to Efficacy and Toxicity.

Conclusion

The preclinical studies of this compound® have established a strong foundation for its clinical application in oncology. The targeted delivery of beta-emitting Samarium-153 to sites of osteoblastic activity provides a potent and localized anti-tumor effect. Efficacy has been demonstrated in relevant animal models of osteosarcoma and multiple myeloma, with evidence of pain relief, tumor growth delay, and improved survival, particularly in combination with other therapeutic agents. The primary dose-limiting toxicity is a manageable and reversible myelosuppression. The data summarized in this guide underscore the therapeutic potential of this compound and provide a valuable resource for the continued development and optimization of its use in cancer therapy.

References

- 1. Samarium-153-EDTMP biodistribution and dosimetry estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodistribution and dosimetry of samarium-153-EDTMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. providence.elsevierpure.com [providence.elsevierpure.com]

- 5. Clinical and clinicopathologic response of canine bone tumor patients to treatment with samarium-153-EDTMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bone-seeking radiopharmaceuticals as targeted agents of osteosarcoma: samarium-153-EDTMP and radium-223 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytogen Corporation's this compound(R) Demonstrates Broad Anticancer Activity In Preclinical Study Reported At The American Society of Hematology Annual Meeting - BioSpace [biospace.com]

- 8. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodistribution of samarium-153-EDTMP in rats treated with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Quadramet® (Samarium-153 Lexidronam): A Technical Guide for Palliative Bone Pain Relief

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadramet®, the brand name for Samarium-153 Lexidronam (¹⁵³Sm-EDTMP), is a radiopharmaceutical agent employed in the palliation of bone pain arising from skeletal metastases. This technical guide provides a comprehensive overview of its core pharmacology, clinical efficacy, and the experimental methodologies underpinning its evaluation. It is intended to serve as a detailed resource for professionals in the fields of oncology research and drug development. The document summarizes key quantitative data in tabular format, delineates experimental protocols from pivotal studies, and presents visual representations of its mechanism of action and clinical trial workflows to facilitate a deeper understanding of this therapeutic agent.

Introduction

Bone metastases are a frequent complication of advanced cancers, particularly those originating in the prostate, breast, and lung, leading to significant pain and a diminished quality of life for patients.[1][2] this compound® offers a systemic, targeted approach to pain palliation in patients with osteoblastic metastatic bone lesions.[1][3][4] Approved by the U.S. Food and Drug Administration (FDA) in 1997, it consists of the radioisotope Samarium-153 chelated to ethylenediaminetetramethylene phosphonate (EDTMP).[1][3][5] This complex preferentially localizes to areas of high bone turnover, delivering targeted radiation to the sites of metastases.[1][6][7]

Mechanism of Action

The therapeutic efficacy of this compound® is rooted in the synergistic properties of its two components: the bone-targeting phosphonate, EDTMP, and the beta- and gamma-emitting radioisotope, Samarium-153.[1][8]

-

Targeting: EDTMP, a phosphonate compound, possesses a strong affinity for hydroxyapatite, the primary mineral component of bone.[6][9] It preferentially accumulates in regions of active bone formation or turnover, which are characteristic of osteoblastic metastases.[1][6] This results in a higher concentration of the radiopharmaceutical at the tumor site compared to healthy bone, with a lesion-to-normal-bone uptake ratio of approximately 5:1.[6][8]

-

Therapeutic Effect: Samarium-153 is a radionuclide with a physical half-life of 46.3 hours (1.93 days).[6][7] It decays through the emission of medium-energy beta particles, which are responsible for the therapeutic effect.[1][7][10] These beta particles have a short range in tissue (average of 0.5 mm and a maximum of 3.0 mm in water), delivering a localized cytotoxic dose of radiation to the metastatic cells and surrounding microenvironment, leading to pain relief.[6][7]

-

Imaging: In addition to beta particles, Samarium-153 also emits a 103 keV gamma photon, which allows for scintigraphic imaging after administration to confirm the localization of the drug to the skeletal lesions.[1][2]

Pharmacokinetics and Dosimetry

Pharmacokinetics

Following intravenous administration, this compound® is rapidly cleared from the blood.[11] The clearance is biphasic, with initial and terminal half-lives of approximately 5.5 minutes and 65 minutes, respectively.[2] A significant portion of the injected dose that does not localize to the skeleton is excreted via the kidneys, with about 35% being cleared in the urine within the first 6-12 hours.[2][10][12]

| Parameter | Value | Reference |

| Blood Clearance | Biphasic | [2] |

| Initial Half-life | ~5.5 minutes | [2] |

| Terminal Half-life | ~65 minutes | [2] |

| Skeletal Uptake | Correlates with the number of lesions | [2] |

| Urinary Excretion | ~35% within 6-12 hours | [10][12] |

| Lesion to Normal Bone Ratio | ~5:1 | [6][8] |

Dosimetry

The targeted accumulation of this compound® in bone metastases results in a high localized radiation dose to the lesions while minimizing exposure to surrounding healthy tissues.[1] The estimated absorbed radiation doses to various organs have been calculated based on clinical biodistribution studies.

| Organ | Estimated Absorbed Dose (mGy/MBq) |

| Bone Surfaces | 2.5 |

| Red Marrow | 0.61 |

| Bladder Wall | 1.8 |

| Kidneys | 0.23 |

| Ovaries | 0.14 |

| Testes | 0.08 |

| Total Body | 0.1 |

Note: Data adapted from standardized models and may vary based on individual patient physiology.

Clinical Efficacy and Safety

Efficacy

The efficacy of this compound® in palliating bone pain has been demonstrated in several randomized, placebo-controlled clinical trials.[2][3][13] A significant reduction in pain is typically observed within one to two weeks following administration, with the therapeutic effect lasting for several weeks to months.[1][3][14]

| Study Type | Patient Population | Key Efficacy Endpoints | Results | Reference |

| Phase III, Randomized, Double-Blind, Placebo-Controlled | 152 men with hormone-refractory prostate cancer and painful bone metastases | Pain relief, reduction in opioid use | Statistically significant pain relief within 1-2 weeks compared to placebo. Reduction in opioid use at weeks 3 and 4. | [3][15] |

| Phase III, Randomized, Double-Blind, Placebo-Controlled (Study A) | 118 patients with various primary tumors | Pain relief (decrease in pain scores) | 54% of patients receiving 1.0 mCi/kg this compound® experienced pain relief vs. 25% in the placebo group. | [16] |

| Phase III, Randomized, Double-Blind, Placebo-Controlled (Study B) | 152 patients with various primary tumors | Pain relief (decrease in pain scores) | 48% of patients receiving 1.0 mCi/kg this compound® experienced pain relief vs. 22% in the placebo group. | [16] |

| Meta-analysis of Randomized Controlled Trials | Patients with bone metastases from prostate cancer | Odds Ratio for pain relief | Pooled OR for pain relief vs. placebo was 2.52 (95% CI: 1.42, 4.46). | [17] |

| Study of Repeat Administration | 202 patients, 55 receiving ≥ 2 doses | Pain score reduction at Week 4 | Pain scores decreased in 70%, 63%, and 80% of patients after the first, second, and third administrations, respectively. | [18] |

Safety Profile

The primary dose-limiting toxicity of this compound® is reversible bone marrow suppression.[1][16] A transient decrease in white blood cell and platelet counts is the most common adverse event.[16][18]

| Toxicity Profile | Description | Reference |

| Hematologic | Myelosuppression (leukopenia and thrombocytopenia) is the most common toxicity. Nadirs for platelet and white blood cell counts typically occur 3 to 5 weeks post-administration, with recovery to baseline levels by approximately 8 weeks. | [15][16][18] |

| Platelet Nadir | ~40-50% of baseline | [16] |

| WBC Nadir | ~40-50% of baseline | [16] |

| Recovery | ~8 weeks | [15][16] |

| Non-Hematologic | A transient increase in bone pain, known as a "flare reaction," may occur in a small percentage of patients shortly after injection. Other reported side effects are generally mild and can include nausea, vomiting, and diarrhea. | [10][16] |

Experimental Protocols

The following sections outline the typical methodologies employed in clinical trials evaluating this compound®.

Patient Selection Criteria

Eligibility for treatment with this compound® in a clinical trial setting generally includes:

-

Inclusion Criteria:

-

Confirmed diagnosis of a primary malignancy with evidence of osteoblastic skeletal metastases.[1][19]

-

Positive uptake on a radionuclide bone scan (e.g., with ⁹⁹ᵐTc-labeled bisphosphonates) at the sites of metastatic disease.[1][3][16]

-

Pain secondary to bone metastases requiring regular analgesic use.[4]

-

Adequate bone marrow reserve (e.g., platelet count >100 x 10⁹/L, absolute neutrophil count >2 x 10⁹/L).[14]

-

-

Exclusion Criteria:

-

Known hypersensitivity to EDTMP or similar phosphonates.[16]

-

Pregnancy or breastfeeding.[21]

-

Significant bone marrow suppression from prior therapies.[20]

-

Concurrent administration of chemotherapy or external beam radiation, unless clinically justified.[16]

-

Evidence of impending spinal cord compression.[16]

-

Administration and Dosing

The standard protocol for this compound® administration is as follows:

-

Patient Preparation: Patients are encouraged to hydrate with at least 500 mL of fluids prior to injection to promote urinary clearance of the unbound radiopharmaceutical.[6][14][22]

-

Dose Calculation and Administration: The recommended dose is 37 MBq/kg (1.0 mCi/kg) of body weight.[1][6][22] The dose is administered as a slow intravenous injection over one minute, followed by a saline flush.[6][14][22]

-

Post-Administration: Patients are advised to void frequently to minimize radiation exposure to the bladder.[6][14][22]

Efficacy and Safety Monitoring

A standardized workflow for monitoring patients in a clinical trial of this compound® is crucial for data collection.

Conclusion

This compound® (Samarium-153 Lexidronam) is a well-established radiopharmaceutical that provides effective palliation of pain from osteoblastic bone metastases. Its targeted mechanism of action delivers localized radiation to sites of high bone turnover, offering a favorable risk-benefit profile. The primary toxicity is manageable and reversible myelosuppression. The data from numerous clinical trials support its use as a valuable component in the management of patients with advanced cancer. This technical guide has provided a detailed overview of the core scientific and clinical principles of this compound®, intended to support further research and development in the field of radiopharmaceutical therapies.

References

- 1. openmedscience.com [openmedscience.com]

- 2. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Economic and Clinical Net Benefits from the Use of Samarium Sm-153 Lexidronam Injection in the Treatment of Bone Metastases [article.sapub.org]

- 4. guidelines.carelonmedicalbenefitsmanagement.com [guidelines.carelonmedicalbenefitsmanagement.com]

- 5. Samarium (153Sm) lexidronam - Wikipedia [en.wikipedia.org]

- 6. This compound (Samarium SM 153 Lexidronam): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. asianjpr.com [asianjpr.com]

- 8. msac.gov.au [msac.gov.au]

- 9. drugs.com [drugs.com]

- 10. youtube.com [youtube.com]

- 11. Human pharmacokinetics of samarium-153 EDTMP in metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Samarium-153-Lexidronam complex for treatment of painful bone metastases in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Samarium-153-lexidronam for bone pain due to skeletal metastases - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Safety and efficacy of repeat administration of samarium Sm-153 lexidronam to patients with metastatic bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Samarium-153-EDTMP (this compound®) with or without vaccine in metastatic castration-resistant prostate cancer: A randomized Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ohsu.edu [ohsu.edu]

- 21. ec.europa.eu [ec.europa.eu]

- 22. drugs.com [drugs.com]

The Development and Application of Samarium-153 EDTMP: A Technical Overview

An in-depth guide for researchers and drug development professionals on the core science behind Samarium-153 Ethylenediaminetetramethylene Phosphonate (Sm-153 EDTMP), a radiopharmaceutical for the palliation of bone pain.

Samarium-153 EDTMP, commercially known as Quadramet®, is a therapeutic radiopharmaceutical agent that has become a valuable tool in the management of painful osteoblastic bone metastases.[1][2] This technical guide provides a comprehensive overview of its discovery, development, mechanism of action, and clinical application, with a focus on the quantitative data and experimental protocols that underpin its use.

Core Radiopharmaceutical Properties

Samarium-153 (¹⁵³Sm) is a reactor-produced radionuclide with a combination of beta and gamma emissions that make it suitable for therapeutic and imaging purposes.[3] When chelated with ethylenediaminetetramethylene phosphonic acid (EDTMP), it forms a stable complex that targets sites of active bone formation.[2]

Physical and Chemical Characteristics

The key physical and chemical properties of ¹⁵³Sm-EDTMP are summarized in the table below.

| Property | Value |

| Radionuclide | Samarium-153 (¹⁵³Sm) |

| Half-life | 46.3 hours (1.93 days)[1][4] |

| Beta (β⁻) Emissions (Max Energy) | 640 keV (50%), 710 keV (30%), 810 keV (20%)[5] |

| Average Beta (β⁻) Energy | 233 keV[6] |

| Gamma (γ) Photon Energy | 103 keV (28%)[5] |

| Maximum Beta Particle Range in Tissue | 1-2 mm[6] |

| Chelator | Ethylenediaminetetramethylene phosphonic acid (EDTMP)[1] |

| Formulation | Sterile, non-pyrogenic, isotonic solution for intravenous administration[1] |

Production of Samarium-153

Samarium-153 is produced through the neutron irradiation of isotopically enriched samarium-152 oxide (¹⁵²Sm₂O₃) in a nuclear reactor.[1][7] This process results in a high yield and purity of ¹⁵³Sm.[3] However, the production can lead to the formation of radio-europium impurities, which require removal before clinical use.[8]

Mechanism of Action and Biodistribution

The therapeutic effect of ¹⁵³Sm-EDTMP is a direct result of the localized delivery of beta radiation to metastatic bone lesions.

Targeting Osteoblastic Lesions

The EDTMP component of the radiopharmaceutical is a phosphonate that has a high affinity for hydroxyapatite, the primary mineral component of bone.[1][6] It preferentially localizes in areas of high bone turnover, such as osteoblastic metastases, with an accumulation approximately five times greater in lesions than in normal bone.[1][6] The mechanism is analogous to that of ⁹⁹ᵐTc-labeled phosphonates used in diagnostic bone scans.[9]

Cellular Effects

The beta particles emitted by ¹⁵³Sm have a short range in tissue, delivering a high radiation dose to the immediate vicinity of the metastatic cells while sparing surrounding healthy tissue.[6] This localized radiation induces cell death and alleviates pain, although the precise mechanism of pain relief is not fully understood.[1][6]

Figure 1: Mechanism of Action of ¹⁵³Sm-EDTMP.

Pharmacokinetics and Biodistribution

Following intravenous administration, ¹⁵³Sm-EDTMP clears rapidly from the blood.[9] The portion not taken up by the skeleton is excreted primarily through the urine.[10] Human pharmacokinetic studies have shown a biexponential blood clearance with half-lives of approximately 5.5 minutes and 65 minutes.[11]

Table 2: Biodistribution of ¹⁵³Sm-EDTMP in Humans

| Parameter | Value |

| Skeletal Uptake | 54% ± 16% of injected dose[12] |

| Urinary Excretion (first 6 hours) | 34.5% ± 15.5% of injected dose[13] |

| Non-osseous Tissue Retention | <1.0% of administered activity[14] |

Experimental Protocols

The development of ¹⁵³Sm-EDTMP involved extensive preclinical and clinical studies to establish its safety and efficacy.

Preclinical Studies

Biodistribution and toxicity studies were conducted in various animal models, including rats, rabbits, and dogs.[11][14]

-

Rat Biodistribution Protocol:

-

¹⁵³Sm-EDTMP is injected intravenously via the tail vein.[15]

-

Animals are housed in metabolic cages for urine collection.[15]

-

At specified time points (e.g., 2, 5, 24, 48, 72 hours) post-injection, animals are euthanized.[15]

-

Organs and tissues of interest (e.g., femur, kidney, liver, blood) are harvested, weighed, and the radioactivity is measured using a gamma counter.[16]

-

The percentage of injected dose per gram of tissue (%ID/g) is calculated.

Toxicity studies in animals focused on hematological parameters and histopathological examination of major organs.[14] These studies demonstrated that myelosuppression was the primary dose-limiting toxicity.[11]

Clinical Trials

These trials were designed to determine the maximum tolerated dose (MTD) and to assess preliminary efficacy.

-

Patient Population: Patients with hormone-refractory prostate cancer and painful bone metastases.[17]

-

Study Design: Dose-escalation protocol with doses ranging from 0.5 mCi/kg to 3.0 mCi/kg.[17]

-

Primary Endpoints:

-

Key Findings: The MTD was determined to be 2.5 mCi/kg, with hematologic toxicity being dose-limiting.[18] Pain palliation was observed in 74% of patients.[17]

These larger trials were conducted to definitively establish the efficacy and safety of ¹⁵³Sm-EDTMP.

-

Patient Population: Patients with painful bone metastases from various primary cancers.[19]

-

Study Design: Double-blind, placebo-controlled, randomized trials.[19] Patients were typically randomized to receive 0.5 mCi/kg or 1.0 mCi/kg of ¹⁵³Sm-EDTMP, or a placebo.[19]

-

Primary Endpoints:

-

Key Findings: A single dose of 1.0 mCi/kg of ¹⁵³Sm-EDTMP resulted in significant pain relief compared to placebo, with an onset of action within one week.[19]

Figure 2: Drug Development Workflow for ¹⁵³Sm-EDTMP.

Clinical Efficacy and Safety

Pain Palliation

Clinical trials have consistently demonstrated the effectiveness of ¹⁵³Sm-EDTMP in palliating pain from bone metastases.

Table 3: Efficacy of ¹⁵³Sm-EDTMP in Clinical Trials

| Study Type | Dose | Patient Response |

| Phase I/II[17] | 0.5 - 3.0 mCi/kg | 74% of patients experienced pain palliation |

| Phase III (vs. Placebo)[19] | 1.0 mCi/kg | 62-72% pain relief in the first 4 weeks |

| Phase III (Dose-controlled)[20] | 1.0 mCi/kg | 70% of patients experienced pain relief by week 4 |

Safety and Toxicity

The primary toxicity associated with ¹⁵³Sm-EDTMP is reversible myelosuppression.[14]

Table 4: Hematologic Toxicity of ¹⁵³Sm-EDTMP

| Parameter | Nadir (Time to Lowest Point) | Recovery |

| White Blood Cells (WBCs) | 3-4 weeks post-administration[20] | By 8 weeks post-administration[20] |

| Platelets | 3-4 weeks post-administration[20] | By 8 weeks post-administration[20] |

No significant non-hematologic toxicities have been consistently reported at standard therapeutic doses.[12]

Dosimetry

Dosimetric calculations are crucial for estimating the radiation absorbed dose to target tissues and organs at risk.

Table 5: Estimated Radiation Absorbed Doses

| Tissue/Organ | Absorbed Dose |

| Bone Surfaces | ~25,000 mrad/mCi (6686 Gy/MBq)[5] |

| Bone Marrow | 89 cGy/GBq ± 27 cGy/GBq[12] |

| Urinary Bladder | ~3600 mrad/mCi (964 Gy/MBq)[5] |

| Kidneys | 0.124 ± 0.20 mSv/MBq[21] |

Synthesis and Quality Control

The preparation of ¹⁵³Sm-EDTMP for clinical use involves a straightforward radiolabeling process.

Radiolabeling Protocol

-

An appropriate amount of EDTMP is dissolved in a sodium hydroxide solution.[22]

-

This solution is added to a vial containing radioactive ¹⁵³SmCl₃.[22]

-

The pH of the solution is adjusted to 7.0-8.5.[1]

-

The mixture is heated in a water bath to facilitate complexation.[22]

-

The final product is sterilized, typically by autoclaving.[22]

Figure 3: Radiolabeling Workflow for ¹⁵³Sm-EDTMP.

Quality Control

Radiochemical purity is assessed to ensure that the amount of unchelated ¹⁵³Sm is minimal, as free samarium can localize in the liver, lungs, and spleen, leading to unnecessary radiation exposure to these organs.[3]

Regulatory Approval and Conclusion

Samarium-153 EDTMP (this compound®) was approved by the U.S. Food and Drug Administration (FDA) in 1997 for the relief of pain in patients with confirmed osteoblastic metastatic bone lesions that are visible on a radionuclide bone scan.[23]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Systemic metabolic radiotherapy with samarium-153 EDTMP for the treatment of painful bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. large.stanford.edu [large.stanford.edu]

- 4. Samarium (153Sm) lexidronam - Wikipedia [en.wikipedia.org]

- 5. Samarium-153-EDTMP biodistribution and dosimetry estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]

- 8. The radio-europium impurities in [153Sm]-EDTMP production: a review of isolation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human pharmacokinetics of samarium-153 EDTMP in metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dosimetry and toxicity of samarium-153-EDTMP administered for bone pain due to skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Samarium-153 EDTMP therapy of disseminated skeletal metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modeling the time dependent biodistribution of Samarium-153 ethylenediamine tetramethylene phosphonate using compartmental analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biodistribution of samarium-153-EDTMP in rats treated with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Samarium-153-EDTMP in bone metastases of hormone refractory prostate carcinoma: a phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Samarium-153-ethylene diamine tetramethylene phosphonate, a beta-emitting bone-targeted radiopharmaceutical, useful for patients with osteoblastic bone metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palliation of pain associated with metastatic bone cancer using samarium-153 lexidronam: a double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A dose-controlled study of 153Sm-ethylenediaminetetramethylenephosphonate (EDTMP) in the treatment of patients with painful bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Comparative Therapeutic Efficacy of 153Sm-EDTMP and 177Lu-EDTMP for Bone Pain Palliation in Patients with Skeletal Metastases: Patients’ Pain Score Analysis and Personalized Dosimetry [frontiersin.org]

- 22. osti.gov [osti.gov]

- 23. | BioWorld [bioworld.com]

In Vitro Cellular Effects of Quadramet (Samarium-153 Lexidronam): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cellular effects of Quadramet (Samarium-153 lexidronam), a radiopharmaceutical agent utilized in the management of painful bone metastases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated cellular signaling pathways to support further research and drug development efforts in oncology.

Executive Summary

This compound, a complex of the radioisotope Samarium-153 (¹⁵³Sm) and the chelating agent ethylenediaminetetramethylene phosphonic acid (EDTMP), targets areas of high bone turnover, delivering localized β-radiation. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, primarily through the induction of DNA damage and apoptosis. This guide delves into the specifics of these cellular responses, providing a foundational understanding for researchers exploring its therapeutic potential beyond palliation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's cellular effects.

| Cell Line | Treatment | Assay | Key Finding | Reference |

| Myeloma Cell Lines | 74 MBq/mL ¹⁵³Sm-EDTMP for 24 hours | Clonogenic Survival | 40-50% reduction in colony formation. | [1] |

| Myeloma Cell Lines | 10 nM Bortezomib + 74 MBq/mL ¹⁵³Sm-EDTMP | Clonogenic Survival | Synergistic increase in cell killing compared to either agent alone. | [1] |

| HOS-8603 (Human Bone Tumor) | 3.7 x 10² kBq/mL ¹⁵³Sm-EDTMP | Proliferation Assay | Time-dependent inhibition of proliferation, reaching 63% at 24 hours. | [2] |

| HOS-8603 (Human Bone Tumor) | 3.7 x 10² kBq/mL ¹⁵³Sm-EDTMP | DNA Fragmentation | Time-dependent increase in DNA fragmentation, reaching 78% at 24 hours. | [2] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on published studies and serve as a guide for reproducing and expanding upon this research.

Cell Culture

-

Cell Lines:

-

Myeloma Cell Lines: (Specific lines used in the synergistic study with bortezomib were not detailed in the abstract).

-

HOS-8603 (Human Bone Tumor): A human osteosarcoma cell line.

-

-

Culture Medium:

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin is commonly used for these cell lines.

-

-

Culture Conditions:

-

Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂.

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive viability.

-

Cell Seeding:

-

Harvest exponentially growing cells and prepare a single-cell suspension.

-

Seed a predetermined number of cells into 6-well plates. The number of cells will depend on the expected survival fraction.

-

-

Treatment:

-

Allow cells to attach for several hours.

-

Treat cells with varying concentrations of ¹⁵³Sm-EDTMP (e.g., 74 MBq/mL) and/or other agents (e.g., 10 nM bortezomib) for a specified duration (e.g., 24 hours).

-

-

Colony Formation:

-

After treatment, remove the treatment medium, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium.

-

Incubate the plates for a period that allows for colony formation (e.g., 14 days).

-

-

Staining and Counting:

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

Apoptosis and DNA Fragmentation Assays

These assays quantify the extent of programmed cell death and DNA damage.

-

Cell Treatment:

-

Culture cells (e.g., HOS-8603 at 2 x 10⁶ cells/mL) in appropriate culture vessels (e.g., 24-well plates).

-

Treat with ¹⁵³Sm-EDTMP (e.g., 3.7 x 10² kBq/mL) for various time points (e.g., up to 24 hours).

-

-

Fluorescence Microscopy for Apoptosis:

-

Stain the cells with a fluorescent dye that visualizes nuclear morphology, such as propidium iodide (PI) or DAPI.

-

Observe the cells under a fluorescence microscope for characteristic apoptotic features like chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[2]

-

-

DNA Fragmentation Assay:

-

Isolate genomic DNA from treated and control cells.

-

Analyze the DNA for fragmentation using agarose gel electrophoresis. A "ladder" pattern of DNA fragments is indicative of apoptosis.

-

Alternatively, quantify DNA fragmentation using a commercially available ELISA kit.

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Preparation:

-

Treat cells with ¹⁵³Sm-EDTMP for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

-

Staining:

-

Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

-

Data Analysis:

-

Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound are mediated through complex signaling pathways, primarily initiated by radiation-induced DNA damage.

DNA Damage Response (DDR) Pathway

The β-particles emitted by ¹⁵³Sm induce DNA double-strand breaks (DSBs), which are critical lesions that activate the DNA Damage Response (DDR) pathway.[3] This is a highly probable mechanism, though direct in vitro evidence specifically for this compound is an area for further research.

Synergistic Effect with Bortezomib in Multiple Myeloma

The combination of this compound with the proteasome inhibitor bortezomib has shown synergistic cytotoxicity in myeloma cell lines.[1] Bortezomib inhibits the NF-κB pathway, which is involved in promoting cell survival and resistance to radiation.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a logical workflow for the in vitro investigation of this compound's cellular effects.

Conclusion and Future Directions

The in vitro data presented in this guide underscore the cytotoxic potential of this compound against cancer cells, primarily through the induction of DNA damage and apoptosis. The synergistic effects observed with agents like bortezomib highlight promising avenues for combination therapies.

Future in vitro research should focus on:

-

Establishing Dose-Response Curves and IC50 Values: Generating comprehensive dose-response data for a wider range of cancer cell lines (e.g., prostate, breast, osteosarcoma) is crucial for a more precise understanding of this compound's potency.

-

Detailed Mechanistic Studies: Elucidating the specific components of the DDR and apoptotic pathways activated by this compound through techniques like Western blotting and qPCR will provide deeper mechanistic insights.

-

Investigating Combination Therapies: Further in vitro exploration of synergistic combinations with other chemotherapeutic agents (e.g., docetaxel) and targeted therapies is warranted to identify novel treatment strategies.

-

Exploring Effects on the Tumor Microenvironment: In vitro co-culture models could be employed to investigate the impact of this compound on the interactions between cancer cells and components of the bone microenvironment, such as osteoblasts and osteoclasts.

This technical guide serves as a resource to facilitate these future investigations, with the ultimate goal of optimizing the therapeutic application of this compound in oncology.

References

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Quadramet® (Samarium-153 Lexidronam)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadramet®, the brand name for Samarium-153 Lexidronam (153Sm-EDTMP), is a therapeutic radiopharmaceutical agent employed for the palliation of bone pain arising from osteoblastic metastatic lesions.[1] This guide provides a comprehensive technical overview of its pharmacokinetics, biodistribution, and the underlying experimental methodologies for its evaluation.

Mechanism of Action

This compound® is a chelated complex of the radioisotope Samarium-153 (153Sm) and the tetraphosphonate chelator, ethylenediaminetetramethylenephosphonic acid (EDTMP).[2][3] The therapeutic efficacy of this compound® is predicated on the selective accumulation of the 153Sm-EDTMP complex at sites of active bone turnover, particularly in osteoblastic metastatic lesions.[1][3] The EDTMP component of the complex has a high affinity for the hydroxyapatite mineral matrix of bone.[1] Once localized, the β-particles emitted by 153Sm induce localized cytotoxicity in the surrounding cells, including tumor cells, leading to pain relief.[1] The co-emission of gamma photons allows for scintigraphic imaging to monitor the biodistribution of the agent.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound® is characterized by rapid blood clearance and preferential uptake in skeletal tissue.[4]

Blood Clearance

Following intravenous administration, this compound® is rapidly cleared from the bloodstream in a biexponential manner.[4] The initial rapid phase of clearance is followed by a slower phase. Less than 1% of the injected dose remains in the blood 5 hours post-injection.[4]

Skeletal Uptake

A significant portion of the administered dose of this compound® localizes to the skeleton. The total skeletal uptake is influenced by the extent of metastatic disease; a greater number of lesions correlates with higher skeletal uptake.[5] In clinical studies, the lesion-to-normal bone ratio of this compound® accumulation is approximately 5.[5]

Metabolism and Excretion

The 153Sm-EDTMP complex is metabolically stable and is excreted intact.[5] The primary route of elimination for the portion of the drug that does not localize in the skeleton is renal excretion.[5] A substantial fraction of the injected dose is cleared through the urine within the first few hours after administration.[6]

Biodistribution

The biodistribution of this compound® is predominantly characterized by its high skeletal uptake and rapid clearance from soft tissues.

Organ Distribution

The highest concentration of this compound® is observed in the bone, particularly in metastatic lesions. Soft tissue uptake is minimal, and the agent is rapidly cleared from these tissues.[7]

Dosimetry

The radiation-absorbed doses to various organs have been estimated based on clinical biodistribution studies using the Medical Internal Radiation Dose (MIRD) methodology.[2][5] The bone surfaces receive the highest radiation dose, while the dose to other organs is considerably lower.[8]

Data Presentation

The following tables summarize the quantitative pharmacokinetic and biodistribution data for this compound®.

| Parameter | Value | Reference |

| Blood Clearance | ||

| Initial Half-life (t½α) | 5.5 ± 1.1 minutes | [4] |

| Terminal Half-life (t½β) | 65.4 ± 9.6 minutes | [4] |

| % Injected Dose in Blood at 30 min | 15% ± 8% | [4] |

| % Injected Dose in Blood at 5 hours | < 1% | [4] |

| Skeletal Uptake | ||

| Mean Skeletal Uptake (% of Injected Dose) | 65.5% ± 15.5% | [4] |

| Lesion-to-Normal Bone Ratio | ~5 | [5] |

| Urinary Excretion | ||

| Cumulative Excretion at 6 hours | Complete for non-skeletal radioactivity | [2] |

| Physical Characteristics | ||

| Physical Half-life of 153Sm | 46.3 hours (1.93 days) | [9] |

| Beta Particle Energy (Max) | 0.81 MeV | [1] |

| Gamma Photon Energy | 103 keV | [9] |

| Max. Beta Particle Range in Soft Tissue | 3.0 mm | [7] |

| Max. Beta Particle Range in Bone | 1.7 mm | [7] |

Experimental Protocols

The following sections detail the generalized methodologies employed in clinical studies to evaluate the pharmacokinetics and biodistribution of this compound®.

Patient Population

Clinical trials typically enroll patients with confirmed osteoblastic metastatic bone lesions that show enhanced uptake on a radionuclide bone scan.[10] Patients with a life expectancy of at least 4 months and adequate hematologic and renal function are generally included.[1]

Dose Preparation and Administration

This compound® is supplied as a frozen, sterile, non-pyrogenic solution for intravenous administration.[11] The vial is thawed at room temperature and the activity is measured in a dose calibrator immediately before administration.[6] The recommended dose is typically 37 MBq/kg (1.0 mCi/kg) of body weight, administered as a slow intravenous injection over one minute.[2][6] Patients are encouraged to be well-hydrated before and after the injection to minimize the radiation dose to the bladder.[6]

Pharmacokinetic Data Collection

Blood samples are collected at multiple time points post-injection (e.g., 5, 15, 30 minutes, and 1, 2, 4, 24 hours) to determine the rate of clearance of radioactivity from the blood.[4] Urine is collected for at least 6 hours post-injection to quantify the amount of excreted radioactivity.[12]

Biodistribution and Dosimetry Assessment

Whole-body planar scintigraphic imaging is performed at various time points (e.g., 4, 24, and 48 hours) post-injection to assess the biodistribution of 153Sm-EDTMP.[13] The gamma emission of 153Sm (103 keV) is used for imaging.[9] Regions of interest (ROIs) are drawn over various organs and lesions to quantify the radioactivity uptake.[14] This data is then used to calculate the residence time of the radiopharmaceutical in each organ, which is a critical parameter for dosimetry calculations based on the MIRD schema.[2][5]

Quality Control

The radiochemical purity of Samarium Sm 153 Lexidronam Injection is determined using a chromatographic system with a strong cation-exchange resin to separate the complexed 153Sm-EDTMP from free 153Sm.[15] The radionuclidic purity is assessed using a gamma-ray spectrophotometer to ensure that the radioactivity from impurities is within acceptable limits.[15]

Mandatory Visualization

Caption: Mechanism of this compound® uptake and action.

Caption: Experimental workflow for this compound® clinical studies.

References

- 1. Samarium-153-ethylene diamine tetramethylene phosphonate, a beta-emitting bone-targeted radiopharmaceutical, useful for patients with osteoblastic bone metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. radiology.wisc.edu [radiology.wisc.edu]

- 4. numebook.uchile.cl [numebook.uchile.cl]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]

- 8. Samarium-153-EDTMP biodistribution and dosimetry estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. radiopaedia.org [radiopaedia.org]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. ec.europa.eu [ec.europa.eu]

- 12. [PDF] Treatment of bone pain secondary to metastases using samarium-153-EDTMP | Semantic Scholar [semanticscholar.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. ftp.uspbpep.com [ftp.uspbpep.com]

Quadramet (Samarium-153 Lexidronam): A Technical Guide to its Role in Targeting Osteoblastic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadramet®, the brand name for Samarium-153 Lexidronam ([¹⁵³Sm]Sm-EDTMP), is a radiopharmaceutical agent employed in the palliation of bone pain arising from osteoblastic skeletal metastases. This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's therapeutic action, with a specific focus on its targeted interaction with areas of high osteoblastic activity. The document elucidates the synergistic roles of the beta-emitting radionuclide, Samarium-153, and the bone-targeting chelating agent, ethylenediamine tetramethylene phosphonate (EDTMP). Detailed summaries of quantitative data from preclinical and clinical studies are presented, alongside methodologies for key experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's function and evaluation.

Introduction

Bone metastases are a frequent complication in advanced cancers, particularly prostate, breast, and lung carcinomas, leading to significant morbidity, including severe pain and skeletal-related events.[1] A subset of these metastases is characterized by an osteoblastic or sclerotic phenotype, involving excessive and disorganized bone formation.[2] this compound is specifically designed to target these regions of heightened bone turnover, delivering localized radiotherapy to alleviate pain and potentially inhibit tumor progression.[2][3]

The therapeutic efficacy of this compound relies on the chemical complex of Samarium-153, a radioisotope that emits both therapeutic beta particles and imagable gamma photons, and EDTMP, a tetraphosphonate analog.[4] EDTMP possesses a strong affinity for hydroxyapatite, the primary mineral component of bone, leading to the accumulation of the radiopharmaceutical at sites of active bone formation.[5][6]

Mechanism of Action

Targeting Osteoblastic Lesions

The selective localization of this compound to osteoblastic metastases is primarily driven by the EDTMP component.[2] EDTMP chelates the Samarium-153 radioisotope and, due to its structural similarity to bisphosphonates, targets areas of active bone mineralization.[7] In osteoblastic lesions, there is a significant increase in bone turnover, leading to the exposure of hydroxyapatite crystals.[5] The phosphonate groups in EDTMP bind with high affinity to these crystals, resulting in a concentration of Samarium-153 at the metastatic site.[6][7] This targeted delivery ensures that the therapeutic radiation is localized to the tumor microenvironment, sparing surrounding healthy tissues.[2]

Radiation-Induced Cellular Effects

Samarium-153 is a radionuclide with a half-life of 46.3 hours, decaying via the emission of beta particles with maximum energies of 0.64, 0.71, and 0.81 MeV.[8] These beta particles have a maximum range of 3.0 mm in soft tissue and 1.7 mm in bone, allowing for localized energy deposition.[5] The primary mechanism of cell killing is through radiation-induced DNA damage.[5][9] The beta particles cause single and double-strand breaks in the DNA of tumor cells and surrounding stromal cells, including osteoblasts.[5] This damage activates DNA Damage Response (DDR) pathways, which can lead to cell cycle arrest, apoptosis, or mitotic catastrophe, ultimately resulting in cell death.[9][10]

Figure 1: this compound's mechanism of targeting and radiation effect.

Signaling Pathways in the Bone Microenvironment

While the direct cytotoxic effects of beta radiation are the primary therapeutic mechanism, ionizing radiation is also known to modulate cellular signaling pathways that are critical in the bone metastatic microenvironment.

DNA Damage Response (DDR) Pathway

The beta particles emitted by Samarium-153 induce DNA double-strand breaks, which are potent activators of the DDR pathway.[5] The ATM (Ataxia-Telangiectasia Mutated) kinase is a key sensor of these breaks, initiating a signaling cascade that leads to the phosphorylation of numerous downstream targets, including the tumor suppressor protein p53.[9] Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too extensive, trigger apoptosis.[9]

Figure 2: Simplified DNA Damage Response (DDR) pathway.

Potential Modulation of Osteoblast Signaling

Low-dose ionizing radiation has been shown to influence osteoblast differentiation and function, potentially through the Wnt/β-catenin signaling pathway.[2][11] Studies have indicated that low-dose X-ray radiation can promote osteoblast differentiation by activating this pathway.[2][11] While the high-dose beta radiation from this compound is primarily cytotoxic, it is plausible that sublethal doses at the periphery of the radiation field could modulate osteoblast signaling. Further research is required to fully elucidate the specific effects of Samarium-153 on these pathways in the context of osteoblastic metastases.

Quantitative Data

Preclinical Data

Preclinical studies in animal models have been crucial for establishing the biodistribution and safety profile of this compound.

| Parameter | Animal Model | Dosage | Observation | Citation |

| Toxicity | Dog | 0.5–2.0 mCi/kg (single dose) | Dose-related decrease in WBCs and platelets, with nadir at 2-4 weeks and recovery by 5-6 weeks. | [5] |

| Dog | 1.0 mCi/kg (multiple doses) | Similar myelosuppression to single dose. | [5] | |

| Biodistribution | Rat | 25 µCi | Significant uptake in femurs; co-administration with docetaxel reduced uptake in target tissues. | [8][12] |

Clinical Data

Human clinical trials have provided extensive data on the pharmacokinetics, biodistribution, and efficacy of this compound.

| Parameter | Value | Patient Population | Citation |

| Blood Clearance | Biexponential: t½ = 5.5 min & 65 min | Patients with bone metastases | [5] |

| Skeletal Uptake | 65.5% ± 15.5% of injected dose | 453 patients with various primary malignancies | [3] |

| Lesion-to-Normal Bone Ratio | Approximately 5:1 | Patients with osteoblastic metastases | [6][12] |

| Urinary Excretion | Complete by 6 hours | Patients with bone metastases | [5] |

| Pain Relief (1.0 mCi/kg dose) | Statistically significant improvement over placebo by 4 weeks | Patients with various primary tumors | [13] |

| Myelosuppression | Nadir of WBCs and platelets at 3-5 weeks (approx. 50% of baseline), recovery by 8 weeks | Patients in clinical trials | [12][14] |

Experimental Protocols

In Vitro Hydroxyapatite Binding Assay

This assay is fundamental to confirming the bone-seeking properties of the EDTMP ligand.

Objective: To quantify the binding affinity of [¹⁵³Sm]Sm-EDTMP to hydroxyapatite.

Methodology Summary:

-

Preparation of Hydroxyapatite (HA): A known quantity of synthetic HA powder is washed and suspended in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).[15][16]

-

Incubation: A defined concentration of [¹⁵³Sm]Sm-EDTMP is added to the HA suspension. The mixture is incubated at a controlled temperature (e.g., 37°C) with constant agitation for various time points (e.g., 1, 2, 4, 24 hours).[15]

-

Separation: The HA particles are separated from the supernatant by centrifugation.

-

Quantification: The radioactivity in the supernatant and the HA pellet is measured using a gamma counter.

-

Calculation: The percentage of bound radiopharmaceutical is calculated as: (Activity in Pellet / (Activity in Pellet + Activity in Supernatant)) * 100.

Figure 3: Workflow for a hydroxyapatite binding assay.

Animal Model of Osteoblastic Metastasis and Biodistribution Study

Animal models are essential for evaluating the in vivo targeting efficacy and biodistribution of radiopharmaceuticals.

Objective: To establish an osteoblastic bone metastasis model and determine the biodistribution of [¹⁵³Sm]Sm-EDTMP.

Methodology Summary:

-

Cell Culture: An appropriate cancer cell line known to induce osteoblastic lesions (e.g., ZR-75-1 human breast cancer cells) is cultured.[1][17]

-

Animal Model: Immunocompromised mice or rats (e.g., athymic nude mice) are used.[1]

-

Tumor Cell Inoculation: A suspension of the cancer cells is injected into the animal. Common routes to induce bone metastases include intracardiac or intra-tibial injection.[1][18]

-

Tumor Growth Monitoring: Tumor development is monitored over time using methods such as bioluminescence imaging (if cells are luciferase-tagged) or radiography.[19]

-

Radiopharmaceutical Administration: Once osteoblastic lesions are established, a known activity of [¹⁵³Sm]Sm-EDTMP is administered intravenously.[12]

-

Biodistribution Analysis: At specified time points post-injection, animals are euthanized, and various organs and tissues (including femurs, spine, liver, kidneys, muscle, and blood) are collected.[12]

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, and the percentage of the injected dose per gram of tissue (%ID/g) is calculated.[12]

Quantitative Scintigraphy in Preclinical Models

Objective: To non-invasively assess the uptake and retention of [¹⁵³Sm]Sm-EDTMP in bone lesions over time.

Methodology Summary:

-

Imaging System: A gamma camera equipped with a suitable collimator for the energy of Samarium-153's gamma emissions (103 keV) is used.[20]

-

Image Acquisition: Following administration of [¹⁵³Sm]Sm-EDTMP to the tumor-bearing animal, whole-body static or dynamic images are acquired at various time points.[10]

-

Region of Interest (ROI) Analysis: ROIs are drawn around the tumor lesions, normal bone, and soft tissues on the scintigraphic images.[21]

-

Quantification: The counts within each ROI are determined, and corrections for background radiation and radioactive decay are applied.[22]

-

Uptake Calculation: The uptake in the lesions can be expressed as a ratio relative to normal bone or as a percentage of the total injected dose.[10]

Conclusion

This compound (Samarium-153 Lexidronam) represents a highly targeted and effective radiopharmaceutical for the palliation of pain from osteoblastic bone metastases. Its mechanism of action is well-understood, relying on the chemical affinity of EDTMP for hydroxyapatite in areas of high bone turnover and the cytotoxic effects of the beta radiation emitted by Samarium-153. The localized delivery of radiation induces DNA damage and subsequent cell death in the tumor microenvironment. While the direct impact on key signaling pathways in osteoblasts requires further detailed investigation, the existing preclinical and clinical data robustly support its efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for the continued research and development of bone-targeting radiopharmaceuticals.

References

- 1. Animal Models of Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [0.5 Gy X-ray radiation promotes osteoblast differentiation by Wnt/β-Catenin signaling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Bone-seeking radiopharmaceuticals as targeted agents of osteosarcoma: samarium-153-EDTMP and radium-223 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of radiation on the Notch signaling pathway in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Genetic Studies of Bone Diseases: Evidence for Involvement of DNA Damage Response Proteins in Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inis.iaea.org [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. Biodistribution of samarium-153-EDTMP in rats treated with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Synthesis and in vitro hydroxyapatite binding of peptides conjugated to calcium-binding moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cancer metastasis to the bone: Mechanisms and animal models (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Animal models of cancer metastasis to the bone [frontiersin.org]

- 19. A Method of Bone-Metastatic Tumor Progression Assessment in Mice Using Longitudinal Radiography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multimodal imaging of bone metastases: From preclinical to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nuclear medicine imaging for bone metastases assessment: what else besides bone scintigraphy in the era of personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Clinical Use of Quantitative Analysis of Bone Scintigraphy to Assess the Involvement of Arthritis Diseases in Patients with Joint Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Imaging Applications of Samarium-153

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Samarium-153 (Sm-153) is a radionuclide of significant interest in nuclear medicine, uniquely possessing both therapeutic beta emissions and diagnostic gamma emissions. This theranostic capability allows for simultaneous treatment and molecular imaging, providing a powerful tool for developing and monitoring radiopharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the core principles and applications of Sm-153 in molecular imaging. It details the radionuclide's physical properties, production methodologies, and the chemistry of its radiopharmaceutical agents. Furthermore, it presents detailed experimental protocols for radiolabeling, quality control, and preclinical evaluation, supported by quantitative data and workflow visualizations to aid researchers in the practical application of this versatile isotope.

Core Properties of Samarium-153

Samarium-153 is a reactor-produced radioisotope valued for its balanced decay characteristics, which are ideal for theranostic applications.[1]

Physical and Decay Characteristics

Sm-153 decays via beta emission to the stable Europium-153 (153Eu) with a physical half-life of 46.3 hours (1.93 days).[1][3] This relatively short half-life ensures that the majority of the radiation dose is delivered quickly while minimizing long-term exposure.[4] The decay process releases both beta particles suitable for therapy and a principal gamma photon suitable for imaging with Single Photon Emission Computed Tomography (SPECT).[1][4]

The key emissions are ideal for localized therapy, as the beta particles have a maximum range of approximately 3.0 mm in soft tissue and 1.7 mm in bone, concentrating the cytotoxic effect within the target area while sparing surrounding healthy tissue.[4] The 103 keV gamma photon is energetic enough for clear imaging with standard gamma cameras, allowing for visualization of the radiopharmaceutical's biodistribution and calculation of dosimetry.[4][5]

Table 1: Physical Properties of Samarium-153

| Property | Value | References |

| Half-life | 46.3 hours (1.93 days) | [1][3] |

| Decay Mode | Beta (β-) Emission | [1] |

| Daughter Nuclide | Europium-153 (Stable) | [1] |

| Principal Beta Energies (Emax) | 810 keV (18-20%), 705 keV (50%), 635-640 keV (32-50%) | [4][6] |

| Average Beta Energy | 233 keV | [4][5] |

| Maximum Range in Soft Tissue | ~3.0 mm | [4] |

| Maximum Range in Bone | ~1.7 mm | [4] |

| Principal Gamma Photon Energy | 103 keV (28% abundance) | [1][4][5] |

Production and Purification

The utility of Sm-153 in targeted molecular imaging is highly dependent on its specific activity (the amount of radioactivity per unit mass). High specific activity is crucial for labeling targeting molecules without saturating the biological target.

Standard Production: Neutron Activation

Sm-153 is typically produced in a nuclear reactor via neutron bombardment of highly enriched Samarium-152 (¹⁵²Sm) oxide (¹⁵²Sm₂O₃).[3] The nuclear reaction is ¹⁵²Sm(n,γ)¹⁵³Sm. This method is efficient due to the high thermal neutron cross-section of ¹⁵²Sm.[1] However, because the product (¹⁵³Sm) is an isotope of the target element (Sm), it cannot be chemically separated from the unreacted ¹⁵²Sm. This "carrier-added" production results in a low specific activity, which has historically limited its use to applications where high concentrations of the targeting molecule are acceptable, such as bone pain palliation.[1]

High Specific Activity Production

To overcome the limitations of low specific activity for targeted radionuclide therapy (TRNT), a more advanced production method has been developed.[1] This involves a two-step process:

-

Neutron Irradiation: Highly enriched ¹⁵²Sm is irradiated in a high-flux reactor as in the standard method.

-

Mass Separation: The irradiated target, containing both ¹⁵²Sm and ¹⁵³Sm, is then processed in an isotope separator. Using techniques like laser resonance ionization, ¹⁵³Sm atoms are selectively ionized and then separated based on their mass from the ¹⁵²Sm atoms.[1]

This method can increase the specific activity by over 250 times, achieving values as high as 1.87 TBq/mg, making it suitable for labeling molecules that target receptors expressed in low densities on cancer cells.[1][7]

Samarium-153 Radiopharmaceuticals: Chemistry and Applications

The biological targeting of Sm-153 is determined by the chelator and targeting moiety to which it is attached. A chelator is a molecule that firmly binds the Sm³⁺ ion, preventing its release in vivo.

Bone-Seeking Agents: Phosphonates

The most established clinical application of Sm-153 is for the palliation of pain from osteoblastic bone metastases.[8][9] This is achieved using phosphonate-based chelators.

-

¹⁵³Sm-EDTMP (Samarium Lexidronam; Quadramet®): Ethylenediaminetetramethylene phosphonate (EDTMP) is a tetraphosphonate chelator that binds Sm-153 and has a high affinity for hydroxyapatite, the mineral component of bone.[4] This complex preferentially accumulates in areas of high bone turnover, such as metastatic lesions, delivering a targeted dose of radiation.[4] The gamma emission allows for SPECT imaging to confirm the targeted uptake in skeletal metastases.[4]

-

¹⁵³Sm-DOTMP (CycloSAM): 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonate (DOTMP) is another phosphonate-based chelator being investigated.[10] It functions similarly to EDTMP by targeting bone surfaces.[10]

Receptor-Targeted Agents: DOTA Conjugates

The availability of high specific activity Sm-153 has enabled the development of agents for targeted radionuclide therapy (TRNT) that go beyond bone palliation.[6][11] These agents typically use a macrocyclic chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to a peptide or antibody that targets a specific receptor on cancer cells.[1][6]

-

¹⁵³Sm-DOTA-TATE: This agent targets the somatostatin receptor 2 (SSTR2), which is overexpressed in many neuroendocrine tumors.[6][11] Preclinical studies have shown that high specific activity ¹⁵³Sm-DOTA-TATE exhibits specific binding and internalization in SSTR2-expressing cells, leading to reduced cell viability and significant tumor uptake in animal models.[6][11]

Nanoparticle-Based Agents

Nanotechnology offers a platform for developing multimodal imaging and therapeutic agents. Samarium-153 oxide (¹⁵³Sm₂O₃) nanoparticles can be synthesized and functionalized with targeting ligands.[12][13] For example, ¹⁵³Sm₂O₃ nanoparticles functionalized with a heterodimeric peptide targeting both PSMA and GRPr have been developed for hepatocellular carcinoma.[12] These nanoparticles can also exhibit radioluminescent properties, potentially enabling dual SPECT and optical imaging.[12]

Experimental Protocols

This section provides detailed methodologies for the preparation, quality control, and evaluation of Sm-153 radiopharmaceuticals.

Protocol: Preparation of ¹⁵³Sm-EDTMP